N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a useful research compound. Its molecular formula is C12H12N4O2S and its molecular weight is 276.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Similarly, pyrimidine derivatives have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
Mode of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases .
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds can be dose- and time-dependent .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by different reaction conditions .
Biochemical Analysis
Biochemical Properties
N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain receptor tyrosine kinases, which are crucial for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzyme activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in enzyme inhibition, where the compound blocks the enzyme’s active site, or activation, where it induces a conformational change that enhances enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of the compound can influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
N-pyrimidin-2-yl-2,3-dihydro-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-19(18,16-12-14-5-1-6-15-12)10-2-3-11-9(8-10)4-7-13-11/h1-3,5-6,8,13H,4,7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZTDTZEDPXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.